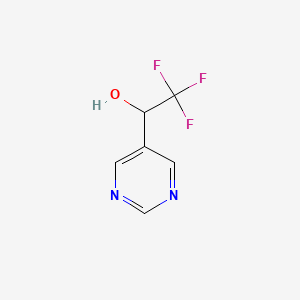
5-Pyrimidinemethanol, alpha-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Trifluoromethyl)pyrimidine-5-methanol: is a compound that belongs to the class of trifluoromethylated pyrimidines. These compounds are known for their unique chemical properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its ability to enhance the biological activity and stability of molecules, making it a valuable functional group in drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trifluoromethyl)pyrimidine-5-methanol typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the one-pot multi-component reaction strategy, which allows for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives. This method avoids the inherent selectivity challenges in direct pyrimidine trifluoromethylation .
Industrial Production Methods: Industrial production of trifluoromethylated pyrimidines often involves large-scale chemical processes that ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(Trifluoromethyl)pyrimidine-5-methanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can significantly influence the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of alpha-(Trifluoromethyl)pyrimidine-5-methanol include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of alpha-(Trifluoromethyl)pyrimidine-5-methanol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield trifluoromethylated pyrimidine carboxylic acids, while substitution reactions may produce various trifluoromethylated pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Alpha-(Trifluoromethyl)pyrimidine-5-methanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to enhance the biological activity and stability of therapeutic agents . Additionally, it has applications in the agrochemical industry as a key intermediate in the synthesis of crop protection agents .
Mecanismo De Acción
The mechanism of action of alpha-(Trifluoromethyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency and efficacy. The exact molecular targets and pathways involved depend on the specific application of the compound, whether in pharmaceuticals, agrochemicals, or other fields .
Comparación Con Compuestos Similares
Alpha-(Trifluoromethyl)pyrimidine-5-methanol can be compared with other trifluoromethylated pyrimidines, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and other trifluoromethylated heterocycles. These compounds share similar chemical properties due to the presence of the trifluoromethyl group but may differ in their specific applications and reactivity. The unique combination of the trifluoromethyl group with the pyrimidine ring in alpha-(Trifluoromethyl)pyrimidine-5-methanol makes it particularly valuable in certain applications .
Propiedades
Fórmula molecular |
C6H5F3N2O |
|---|---|
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3,5,12H |
Clave InChI |
XLSLRVOMHOCSJL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


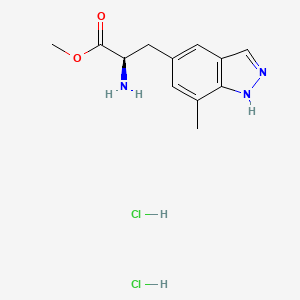
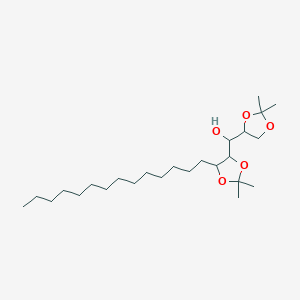
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
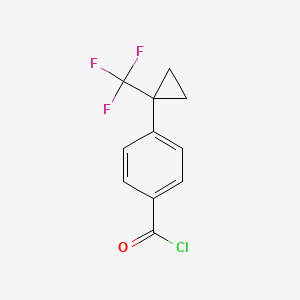
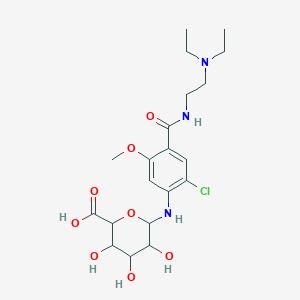
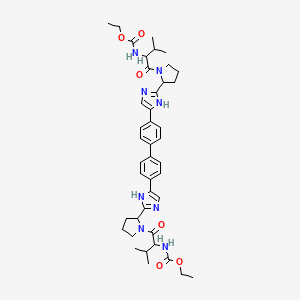
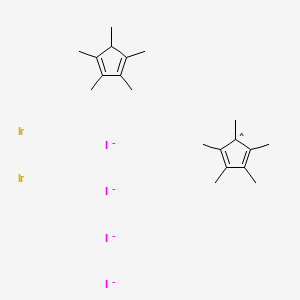
![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)
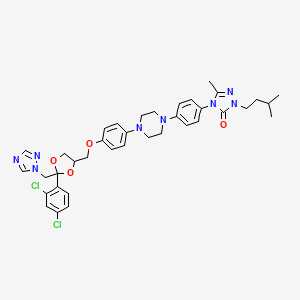

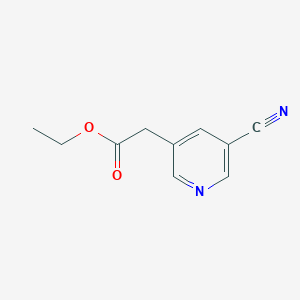
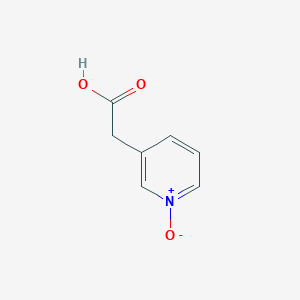
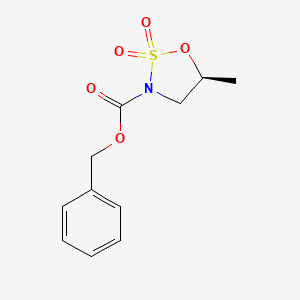
![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
